molecular formula C16H18N2O5 B8057401 Methyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate

Methyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate

Cat. No.: B8057401
M. Wt: 318.32 g/mol
InChI Key: ALHKQYPJGBKZDS-UHFFFAOYSA-N
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Description

Methyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C17H20N2O5. It is an isoxazole derivative that contains a tert-butoxycarbonyl (BOC) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated isoxazole.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of Pd/C.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Methyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications. The isoxazole ring and the BOC-protected amino group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(3-amino)phenyl)isoxazole-3-carboxylate: Lacks the BOC protection, making it more reactive.

    Ethyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate is unique due to its BOC-protected amino group, which provides stability and allows for selective deprotection under mild conditions. This feature makes it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

methyl 5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-16(2,3)22-15(20)17-11-7-5-6-10(8-11)13-9-12(18-23-13)14(19)21-4/h5-9H,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHKQYPJGBKZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=NO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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